

Technical Guide: Physicochemical Properties of 1-Ethynyl-4-(trifluoromethoxy)benzene

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Compound of Interest

Compound Name: 1-Ethynyl-4-(trifluoromethoxy)benzene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-(trifluoromethoxy)benzene is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethoxy (-OCF₃) group, often considered a "super-halogen," imparts unique electronic properties and enhances lipophilicity, making it a valuable substituent in the design of novel bioactive molecules and functional materials.^{[1][2][3]} The terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.^[4] This guide provides a comprehensive overview of the known physicochemical properties of **1-Ethynyl-4-(trifluoromethoxy)benzene**, a plausible synthetic route, and a discussion of the potential significance of the trifluoromethoxy moiety in modern drug discovery.

Physicochemical Data

The following table summarizes the key physicochemical properties of **1-Ethynyl-4-(trifluoromethoxy)benzene**. This data has been compiled from various chemical supplier catalogs and databases.

Property	Value	Source
CAS Number	160542-02-9	[5][6]
Molecular Formula	C ₉ H ₅ F ₃ O	[5][6]
Molecular Weight	186.13 g/mol	[5][6]
Physical State	Liquid at 25°C	[6]
Density	1.215 g/mL at 25°C	[6]
Refractive Index (n _{20/D})	1.4554	[6]
Flash Point	40 °C (104 °F)	[6]
Synonyms	4-(Trifluoromethoxy)phenylacetylene, 4-Ethynyl-1-(trifluoromethoxy)benzene	[5][6]

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **1-Ethynyl-4-(trifluoromethoxy)benzene** is not extensively documented in publicly available literature, a highly plausible and commonly employed method is the Sonogashira cross-coupling reaction. [4] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium-copper system.

Proposed Synthesis: Sonogashira Coupling

A potential synthetic route would involve the reaction of 1-iodo-4-(trifluoromethoxy)benzene with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection.

Reactants:

- 1-iodo-4-(trifluoromethoxy)benzene
- Trimethylsilylacetylene (TMSA)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

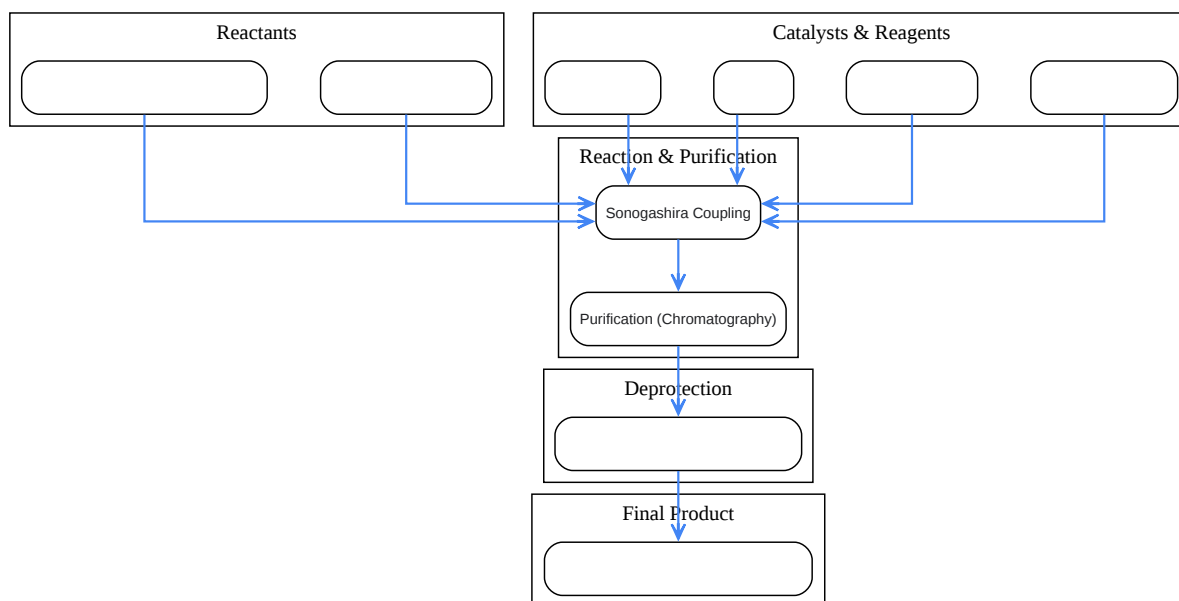
- Copper(I) iodide (CuI)
- A suitable base (e.g., triethylamine, diisopropylethylamine)
- Solvent (e.g., tetrahydrofuran, toluene)

General Procedure:

- To a solution of 1-iodo-4-(trifluoromethoxy)benzene in a suitable solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the base.
- To this mixture, add trimethylsilylacetylene and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
- Upon completion, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified, often by column chromatography.
- The resulting trimethylsilyl-protected alkyne is then deprotected using a mild base (e.g., potassium carbonate in methanol) or a fluoride source (e.g., tetrabutylammonium fluoride) to yield the final product, **1-Ethynyl-4-(trifluoromethoxy)benzene**.

Experimental and Logical Workflows

The following diagram illustrates the proposed synthetic workflow for **1-Ethynyl-4-(trifluoromethoxy)benzene** via a Sonogashira coupling reaction.



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Caption: Proposed synthesis of **1-Ethynyl-4-(trifluoromethoxy)benzene**.

Role of the Trifluoromethoxy Group in Drug Discovery

The trifluoromethoxy (-OCF₃) group is gaining prominence in medicinal chemistry for its ability to favorably modulate the properties of drug candidates.^{[1][2][3]} Its key advantages include:

- **Enhanced Lipophilicity:** The -OCF₃ group is more lipophilic than a methoxy group, which can improve a molecule's ability to cross cell membranes and enhance its in vivo uptake and

transport.[1][3]

- **Metabolic Stability:** The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making this moiety highly resistant to metabolic degradation. This can lead to an increased half-life and improved pharmacokinetic profile of a drug.[2]
- **Electronic Effects:** The -OCF₃ group is a strong electron-withdrawing group, which can significantly alter the electronic environment of the aromatic ring, influencing its interactions with biological targets.[1]

Due to these properties, the incorporation of a trifluoromethoxy group is a recognized strategy for optimizing lead compounds in drug discovery programs.

Biological Activity and Signaling Pathways

As of the date of this guide, there is a lack of publicly available, detailed studies on the specific biological activities and signaling pathways associated with **1-Ethynyl-4-(trifluoromethoxy)benzene**. Its utility has been primarily demonstrated in the context of organic synthesis, such as in the preparation of polymers.[7] Further research is required to elucidate any potential pharmacological effects of this compound.

Conclusion

1-Ethynyl-4-(trifluoromethoxy)benzene is a valuable building block for organic synthesis, offering the dual advantages of a versatile terminal alkyne and the beneficial properties of the trifluoromethoxy group. While its specific biological profile remains to be thoroughly investigated, its physicochemical characteristics make it an attractive component for the development of novel pharmaceuticals and advanced materials. The synthetic accessibility via established methods like the Sonogashira coupling ensures its availability for further exploration by researchers and drug development professionals.

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